Thiocyanic acid, 4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl ester
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Overview
Description
Thiocyanic acid, 4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl ester is a chemical compound with the molecular formula C15H8N2O3S It is known for its unique structure, which includes an anthracene core substituted with amino and thiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl ester typically involves the reaction of 4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl chloride with potassium thiocyanate in an appropriate solvent such as acetone or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halides and alkoxides.
Scientific Research Applications
Thiocyanic acid, 4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to DNA or proteins, leading to changes in their structure and function. The thiocyanate group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl chloride: Similar structure but lacks the thiocyanate group.
4-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl acetate: Contains an acetate group instead of a thiocyanate group.
Uniqueness
Thiocyanic acid, 4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl ester is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62345-03-3 |
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Molecular Formula |
C15H8N2O2S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
(4-amino-9,10-dioxoanthracen-1-yl) thiocyanate |
InChI |
InChI=1S/C15H8N2O2S/c16-7-20-11-6-5-10(17)12-13(11)15(19)9-4-2-1-3-8(9)14(12)18/h1-6H,17H2 |
InChI Key |
ICWLZGFVEHGALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)SC#N)N |
Origin of Product |
United States |
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